molecular formula C6H10Br2 B14656553 3,4-Dibromohex-3-ene CAS No. 49677-02-3

3,4-Dibromohex-3-ene

Cat. No.: B14656553
CAS No.: 49677-02-3
M. Wt: 241.95 g/mol
InChI Key: NBFDWWWKTHFGOF-UHFFFAOYSA-N
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Description

3,4-Dibromohex-3-ene: is an organic compound with the molecular formula C6H10Br2 It is a derivative of hexene, where two bromine atoms are attached to the third and fourth carbon atoms of the hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromohex-3-ene can be synthesized through the bromination of hex-3-yne. The reaction typically involves the addition of bromine (Br2) to hex-3-yne in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromohex-3-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form hex-3-yne.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Dehydrohalogenation: Strong bases like sodium amide (NaNH2) in liquid ammonia.

    Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.

Major Products:

    Substitution: Formation of hex-3-yne or other substituted hexenes.

    Elimination: Formation of hex-3-yne.

    Addition: Formation of tetrabromohexane or dibromohexane derivatives.

Scientific Research Applications

3,4-Dibromohex-3-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dibromohex-3-ene involves its interaction with molecular targets through its bromine atoms and double bond. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The double bond allows for addition reactions, where reagents add across the carbon-carbon double bond, leading to the formation of new products .

Comparison with Similar Compounds

  • 2,3-Dibromohex-3-ene
  • 2,5-Dibromohex-3-ene
  • 4,5-Dibromohex-2-ene

Comparison: 3,4-Dibromohex-3-ene is unique due to the position of the bromine atoms on the third and fourth carbon atoms, which influences its reactivity and the types of reactions it undergoes. Compared to other dibromohexenes, this compound may exhibit different chemical behavior and selectivity in reactions, making it a valuable compound for specific applications .

Properties

CAS No.

49677-02-3

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

3,4-dibromohex-3-ene

InChI

InChI=1S/C6H10Br2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3

InChI Key

NBFDWWWKTHFGOF-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(CC)Br)Br

Origin of Product

United States

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